2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester
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Description
Scientific Research Applications
1. Chemical Transformations and Mechanisms
2-Bromomethyl-cyclopropanecarboxylic acid ethyl ester has been involved in novel chemical transformations. For example, a study reported its rearrangement into 2-oxopropyl derivatives, providing insights into the mechanism of this transformation, which involves a transient dioxolane intermediate (Alliot, Gravel, & Doris, 2013).
2. Synthesis of Biological Molecules
This compound plays a role in synthesizing molecules with potential biological activity. For instance, its derivatives were investigated as inhibitors of the carbonic anhydrase enzyme, showing significant inhibitory effects on various isoenzymes (Boztaş et al., 2015). Another study explored the synthesis of bromophenol derivatives incorporating cyclopropane moieties and their effectiveness as inhibitors of enzymes like acetylcholinesterase, relevant in treating Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).
3. Application in Organic Synthesis
The compound is utilized in various organic synthesis applications. One study discussed its use in synthesizing quinolinic acid-phenyl ether derivatives through a one-step synthesis method (Gao Wen-tao, 2007). Additionally, it's used in the synthesis of components of Ips typographus, a European spruce spark beetle pheromone (Matyushenkov & Kulinkovich, 2006).
properties
IUPAC Name |
ethyl 2-(bromomethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUNGMQKDDMMQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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